2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate
Overview
Description
2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate is a chemical compound with the molecular formula C15H23F3O4S and a molecular weight of 356.4 g/mol . It is known for its use in various chemical reactions and applications, particularly in organic synthesis.
Mechanism of Action
Mode of Action
It is known that the compound is used for the generation of enol triflates from ketones using trifluoromethanesulfonic anhydride . This suggests that it may interact with its targets through a mechanism involving the formation of enol triflates.
Biochemical Pathways
Given its use in the generation of enol triflates from ketones , it may be involved in pathways related to ketone metabolism.
Result of Action
Given its use in the generation of enol triflates from ketones , it may induce changes in the chemical structure of ketones, leading to the formation of enol triflates.
Action Environment
It is known that the compound is a solid at 20 degrees celsius , suggesting that its physical state may be influenced by temperature
Preparation Methods
The synthesis of 2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate involves several steps. One common method includes the reaction of pivaloyl chloride with anhydrous tert-butyl alcohol, followed by the addition of trifluoromethanesulfonic acid . The reaction mixture is then cooled, and the product is precipitated using cold diethyl ether. The precipitate is collected, washed, and air-dried to obtain the final product .
Chemical Reactions Analysis
2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced using suitable reducing agents.
Cyclization: It is used in PtCl4-catalyzed cyclization reactions of homopropargyl azide derivatives.
Scientific Research Applications
2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including enol triflates and 1,2-dihydro-2-silanaphthalene derivatives.
Catalysis: It serves as a base in catalytic reactions, such as PtCl4-catalyzed cyclization reactions.
Polymer Chemistry: The compound is incorporated into polymers for specific applications.
Comparison with Similar Compounds
2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate can be compared with similar compounds such as:
2,6-Di-tert-butyl-4-methylpyridine: This compound is also a sterically hindered, non-nucleophilic base used in similar reactions.
2,6-Di-tert-butylpyridine: Another related compound with similar applications in organic synthesis and catalysis.
These compounds share similar properties and applications but differ in their specific chemical structures and reactivity.
Properties
IUPAC Name |
2,6-ditert-butyl-4-methylpyrylium;trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23O.CHF3O3S/c1-10-8-11(13(2,3)4)15-12(9-10)14(5,6)7;2-1(3,4)8(5,6)7/h8-9H,1-7H3;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVABNVGYCQZFO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[O+]C(=C1)C(C)(C)C)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23F3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371620 | |
Record name | 2,6-Di-tert-butyl-4-methylpyran-1-ium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59643-43-5 | |
Record name | 2,6-Di-tert-butyl-4-methylpyran-1-ium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-DI-TERT-BUTYL-4-METHYL-PYRANYLIUM, TRIFLUORO-METHANESULFONATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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